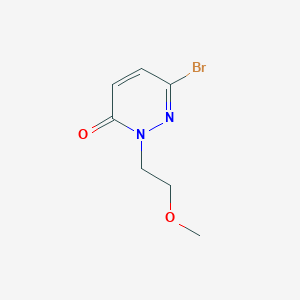

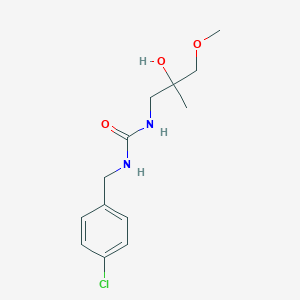

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

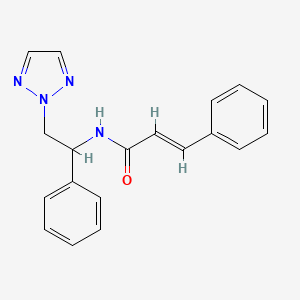

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one, also known as 6-Bromo-2-MEP, is a synthetic compound derived from a pyridazinone ring system. It is a chiral molecule and has a variety of potential applications, including as a pharmaceutical agent, a catalyst, and a fluorescent dye. 6-Bromo-2-MEP has been studied extensively in the laboratory due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one and its derivatives are used as intermediates in the synthesis of various heterocyclic compounds. These compounds have been synthesized from 1-(2-oxopropyl)pyridazin-6-ones through selective bromination, and they facilitate the formation of new hydrazides, hydrazidoyl chlorides, and reactive nitrile imine species (Choi, Shin, & Yoon, 1991).

The compound is also involved in reactions with keto esters, leading to the formation of ethoxycarbonylalkylidene derivatives, which are crucial for creating geometric isomers and compounds with unexpected magnetic non-equivalence in certain molecular parts (Lange et al., 1997).

Additionally, the bromopyridazinone structure of the compound is employed in regioselective syntheses, like the creation of pyridazino[6,1-c]-triazines and pyrazolylpyridazines, which are validated through X-ray analysis (Jelen et al., 1991).

Application in Organic Synthesis

The compound plays a role in the development of new nitrile imines with the Pyridazin-3(2H)-one moiety. These intermediates are valuable for synthesizing various substituted tetrazines, triazoles, and oxadiazoles (Shams, 1984).

In organic synthesis, the compound is used in copper-catalyzed aerobic dehydrogenation processes, demonstrating the versatility of the pyridazinone structure in forming new C=C bonds from C-C bonds. This methodology is applied in creating N-substituted 6-phenylpyridazinone compounds, showcasing good yields and selectivity (Liang et al., 2013).

properties

IUPAC Name |

6-bromo-2-(2-methoxyethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-5-4-10-7(11)3-2-6(8)9-10/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSKYWFRWRHGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)